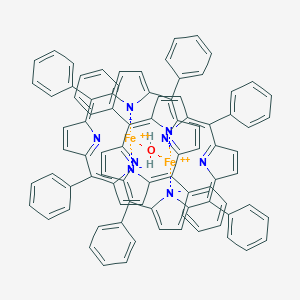
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a chemical compound that belongs to the class of triazoles. It is a highly reactive compound that has been widely used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's disease.
Biochemical and physiological effects:
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in lab experiments is its high reactivity. This compound reacts quickly with other compounds, making it a useful tool for studying enzyme kinetics and protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound can be toxic to cells and can cause cell death if not used properly.
Orientations Futures
There are many future directions for the use of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in scientific research. One of the future directions is the development of new drugs for the treatment of cancer, Alzheimer's disease, and HIV. Another future direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, this compound could be used as a tool for studying other diseases and for developing new diagnostic tools.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a complex process that involves several steps. The most common method for synthesizing this compound is the Huisgen cycloaddition reaction. In this reaction, 1,3-dipolar cycloaddition occurs between an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is catalyzed by a copper (I) catalyst, which is essential for the reaction to occur.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been widely used in scientific research for various purposes. It has been used as a tool for studying enzyme kinetics, protein-protein interactions, and drug discovery. This compound has been used to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and HIV.
Propriétés
Numéro CAS |
10480-24-7 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole |
Formule moléculaire |
C14H11ClN4O2 |
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-4-6-12(7-5-11)18-14(9-16-17-18)10-2-1-3-13(8-10)19(20)21/h1-8,14H,9H2 |
Clé InChI |
KCDARQHVWXTOBW-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Synonymes |
1-(4-Chlorophenyl)-4,5-dihydro-5-(3-nitrophenyl)-1H-1,2,3-triazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
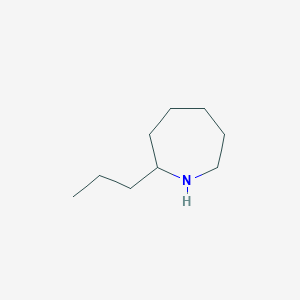
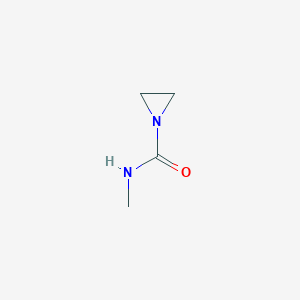
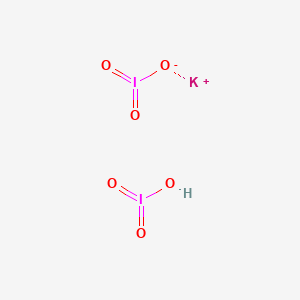
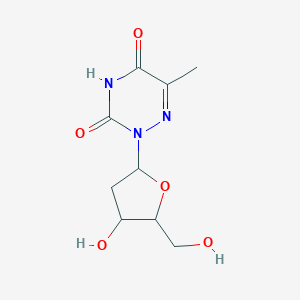

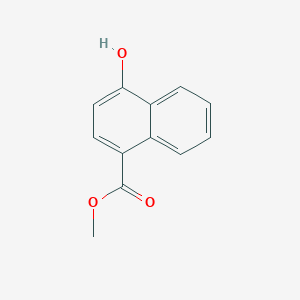

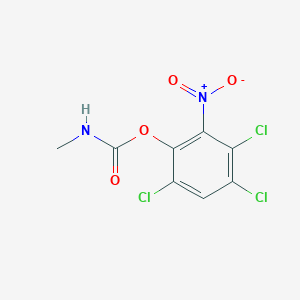
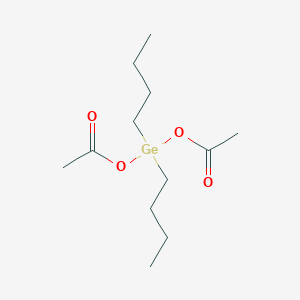

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
